5-(Azidomethyl)oxolan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(azidomethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-8-7-3-4-1-2-5(9)10-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUYWNFHYZLDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540150 | |
| Record name | 5-(Azidomethyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179532-81-1 | |
| Record name | 5-(Azidomethyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Chemical Synthesis of 5 Azidomethyl Oxolan 2 One and Its Analogues
Established Synthetic Pathways to the Oxolan-2-one Core
The oxolan-2-one, or γ-butyrolactone, ring is a common structural motif in organic chemistry. Its synthesis is well-established, with numerous methods available for its construction. The choice of method often depends on the desired substitution pattern and stereochemistry of the final product.
The formation of the γ-lactone ring, known as lactonization, is typically achieved through the intramolecular esterification of a γ-hydroxycarboxylic acid. wikipedia.org This cyclization can occur spontaneously for 4-hydroxy acids due to the thermodynamic stability of the resulting five-membered ring. wikipedia.org However, a variety of reagents and catalytic systems have been developed to promote this transformation under controlled conditions, particularly for more complex substrates.
Common strategies for lactonization include:
Halolactonization: This method involves the reaction of an alkene with a halogen, where an adjacent carboxylic acid group intramolecularly traps the cationic intermediate. wikipedia.org
Baeyer–Villiger Oxidation: Cyclic ketones can be converted to lactones through oxidation with peroxy acids. This reaction is highly efficient for producing 5-, 6-, and 7-membered lactones. organic-chemistry.org
Catalytic Dehydrogenative Lactonization: Diols can be selectively oxidized to lactones using catalysts based on metals like copper or iron, often using air or acetone as the oxidant. organic-chemistry.org
Named Lactonization Procedures: Several specific methods, such as the Yamaguchi esterification, Shiina macrolactonization, and Corey-Nicolaou macrolactonization, offer mild and efficient ways to form lactones from hydroxy acids, particularly in complex molecular settings. wikipedia.orgmdpi.com
| Lactonization Strategy | Precursor | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Intramolecular Esterification | γ-Hydroxycarboxylic acid | Acid or base catalysis, heat | wikipedia.org |
| Halolactonization | γ,δ-Unsaturated carboxylic acid | Iodine, NaHCO₃ | wikipedia.org |
| Baeyer-Villiger Oxidation | Cyclopentanone | Peroxy acids (e.g., m-CPBA) | organic-chemistry.org |
| Manganese-Mediated Coupling | Alkene, Carboxylic Acid | Manganese complexes | wikipedia.org |
| Shiina Macrolactonization | Hydroxy acid | Substituted benzoic anhydrides, DMAP | mdpi.com |
Controlling the stereochemistry of the oxolan-2-one ring is crucial when synthesizing chiral molecules. This is achieved by designing precursors that either possess the desired stereochemistry or can be induced to form the product stereoselectively.
Key approaches for stereoselective synthesis include:
Use of Chiral Pool Starting Materials: Readily available enantiopure starting materials, such as amino acids or carbohydrates, can be converted into chiral γ-hydroxy acids, which then cyclize to form enantiomerically pure lactones.
Asymmetric Catalysis: Chiral catalysts can be used to induce stereoselectivity in the formation of the lactone precursor. For instance, chiral manganese catalysts have been employed for the site- and stereoselective γ-lactonization of unactivated primary C-H bonds in carboxylic acid substrates. torvergata.it
Chemoenzymatic Methods: Enzymes, such as lipases, can be used to perform key transformations with high enantioselectivity. A chemoenzymatic route has been developed for the asymmetric synthesis of benzylbutyrolactones, where a key step is the catalytic esterification using an immobilized lipase to create a chiral synthon. rsc.org
Substrate Control: In molecules with existing stereocenters, the stereochemistry of the lactonization can be directed by the steric and electronic properties of the substrate.
Introduction of the Azidomethyl Moiety
Once the oxolan-2-one core is established, the next critical step is the introduction of the azidomethyl group at the C5 position. This is typically accomplished through nucleophilic substitution on a suitable precursor.
The most common method for introducing an azide (B81097) group is through a nucleophilic substitution reaction (typically SN2) using an azide salt, such as sodium azide (NaN₃), as the nucleophile. tutorchase.commasterorganicchemistry.com The substrate for this reaction is a 5-(halomethyl)oxolan-2-one, where the halogen is typically bromine or iodine, as these are better leaving groups than chlorine.
The general reaction is: R-CH₂-X + NaN₃ → R-CH₂-N₃ + NaX (where R is the oxolan-2-one ring and X is a halogen)
This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the azide salt and facilitate the substitution. tutorchase.commasterorganicchemistry.com Microwave-assisted synthesis in aqueous media has also been shown to be a rapid and efficient method for this transformation. organic-chemistry.org The azide ion is an excellent nucleophile for SN2 reactions, leading to efficient displacement of the halide. masterorganicchemistry.com
The reactivity of the halogenated substrate is influenced by the nature of the halogen atom. The stereoselectivity of nucleophilic substitution reactions in tetrahydrofuran rings (the core of oxolanes) can be dictated by hyperconjugative effects from the halogen substituent. nih.gov
Achieving regioselectivity and stereospecificity is paramount in the synthesis of complex molecules.
Regioselectivity: The position of the azide group is determined by the initial synthesis of the halogenated precursor. For 5-(azidomethyl)oxolan-2-one, a precursor such as 5-(hydroxymethyl)oxolan-2-one is first synthesized and then converted to the corresponding halide (e.g., using PBr₃ or CBr₄/PPh₃). This ensures that the subsequent azidation occurs exclusively at the desired C5-methyl position. Biocatalytic methods, for instance using lipases, have demonstrated high regioselectivity in the acylation of lactones, suggesting potential for similar control in other functionalizations. nih.govresearchgate.net
Stereospecificity: The SN2 reaction is inherently stereospecific. If the starting 5-(halomethyl)oxolan-2-one is chiral at the C5 position, the nucleophilic attack by the azide ion will proceed with inversion of configuration at that stereocenter. This allows for the synthesis of enantiomerically pure this compound, provided a stereochemically defined precursor is used.
Advanced Synthetic Techniques for this compound Derivatives
Modern synthetic chemistry offers advanced methods for the preparation of more complex derivatives of this compound. These techniques focus on efficiency, selectivity, and the ability to build molecular complexity.
One example of an advanced technique is the oxidative fluorocyclization of vinyl azides. This method has been used to synthesize 5-azido,5-fluoro-1,3-oxolan-2-one, demonstrating a strategy to incorporate both an azide and another functional group simultaneously during the ring-forming step. researchgate.net Such methods allow for the creation of derivatives with diverse functionalities for various applications.
Oxidative Cyclization Methodologies for Azidomethyl-Oxolanones
Oxidative cyclization represents a powerful and atom-economical approach for the construction of lactone rings from unsaturated precursors. Palladium-catalyzed oxidative Wacker-type cyclizations, in particular, have emerged as a robust method for the synthesis of various heterocycles, including γ-lactones. organic-chemistry.org These reactions typically involve the intramolecular attack of a nucleophile, such as a carboxylic acid or alcohol, onto a palladium-activated alkene.
In the context of synthesizing azidomethyl-oxolanones, this methodology would likely involve an unsaturated carboxylic acid or alcohol bearing an azido (B1232118) group at an appropriate position. The general strategy involves the coordination of the palladium(II) catalyst to the double bond, which activates it towards nucleophilic attack by the terminal carboxylate or hydroxyl group. Subsequent β-hydride elimination and catalyst regeneration would then yield the desired lactone.
While specific examples detailing the direct synthesis of this compound via palladium-catalyzed oxidative cyclization of an azido-containing unsaturated carboxylic acid are not extensively documented in readily available literature, the general applicability of this method to a wide range of substrates suggests its potential. chemrxiv.orgresearchgate.net The reaction conditions typically employ a palladium(II) salt, such as Pd(OAc)₂, an oxidant (e.g., benzoquinone, oxygen), and a suitable solvent. The choice of ligands can also influence the efficiency and selectivity of the cyclization. chemrxiv.org
Table 1: Key Features of Palladium-Catalyzed Oxidative Lactonization
| Feature | Description |
| Catalyst | Typically a Pd(II) salt, e.g., Pd(OAc)₂, PdCl₂. |
| Oxidant | Required to regenerate the active Pd(II) catalyst. Common oxidants include benzoquinone, molecular oxygen, and copper(II) salts. |
| Substrate | An unsaturated carboxylic acid or alcohol. For the target molecule, this would be a derivative containing an azidomethyl group. |
| Mechanism | Involves intramolecular oxypalladation of the alkene followed by β-hydride elimination. |
| Advantages | High atom economy, often mild reaction conditions, and good functional group tolerance. |
Enantioselective Synthesis via Chiral Catalysis
The development of enantioselective methods for the synthesis of this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Chiral catalysts, including metal complexes with chiral ligands and organocatalysts, play a pivotal role in achieving high levels of stereocontrol.
One promising approach for the enantioselective synthesis of azido-substituted lactones involves the copper-catalyzed radical oxyfunctionalization of alkenes. acs.org This method utilizes a chiral copper catalyst to control the stereochemistry of the cyclization of an unsaturated carboxylic acid. The reaction proceeds through a radical mechanism, where an azide radical is generated and adds to the double bond, followed by an enantioselective C-O bond-forming lactonization. acs.org This strategy has been successfully applied to generate a variety of functionalized lactones with high enantioselectivity.
Another strategy involves the use of chiral Brønsted acids as catalysts for intramolecular cyclizations. These catalysts can activate the substrate towards cyclization and create a chiral environment that directs the formation of one enantiomer over the other. nih.gov For instance, the cyclization of hydroxy-alkenoic esters can be catalyzed by chiral phosphoric acids to yield enantioenriched lactones.
Furthermore, asymmetric hydrogenation of ketoesters catalyzed by chiral iridium complexes represents an efficient route to chiral lactones. rsc.org In this approach, a γ-ketoester precursor to the desired lactone is hydrogenated using a chiral iridium catalyst, leading to the formation of the corresponding chiral hydroxy ester, which can then cyclize to the lactone with high enantiomeric excess.
Table 2: Chiral Catalysts for Enantioselective Lactone Synthesis
| Catalyst Type | Example | Application |
| Chiral Metal Complex | Copper-Box complexes | Enantioselective radical oxyfunctionalization of alkenes. acs.org |
| Chiral Metal Complex | Iridium-chiral ligand complexes | Asymmetric hydrogenation of ketoesters. rsc.org |
| Organocatalyst | Chiral Brønsted Acids (e.g., BINOL-derived phosphoric acids) | Enantioselective intramolecular cyclization of hydroxy-alkenoic esters. nih.gov |
| Organocatalyst | Chiral Ruthenium Complexes | Asymmetric transfer hydrogenation of γ-keto carboxylic acids. rsc.org |
Multi-Step Approaches to Complex Azido-Lactone Structures
The synthesis of more complex analogues of this compound or those integrated into larger molecular scaffolds often necessitates multi-step synthetic sequences. These approaches provide the flexibility to introduce various functional groups and control stereochemistry at multiple centers.
A common strategy involves the construction of a suitable precursor that already contains the γ-butyrolactone core or a latent form of it, followed by the introduction of the azidomethyl group. For instance, a multi-step synthesis could commence with a readily available chiral starting material, such as a derivative of a natural product, to establish the desired stereochemistry early in the sequence. researchgate.net
An alternative approach is to build the molecule through a series of bond-forming reactions, such as aldol reactions, Michael additions, and subsequent cyclizations. This allows for the systematic construction of the carbon skeleton and the introduction of functional groups in a controlled manner. The azide functionality can be introduced at a later stage of the synthesis, for example, by nucleophilic substitution of a suitable leaving group (e.g., a tosylate or mesylate) with an azide salt.
Flow chemistry has also emerged as a powerful tool for multi-step synthesis, enabling the integration of several reaction and purification steps into a continuous process. syrris.jp This approach can enhance efficiency, safety (especially when handling azides), and scalability. A multi-step flow synthesis could be designed to sequentially perform key transformations, such as the formation of the lactone ring, functional group interconversions, and the introduction of the azide group, without the need for isolating intermediates.
Table 3: Common Reactions in Multi-Step Lactone Synthesis
| Reaction Type | Purpose |
| Aldol Reaction | Carbon-carbon bond formation to build the backbone. |
| Michael Addition | Conjugate addition to introduce substituents. |
| Reduction | Conversion of ketones or aldehydes to alcohols for subsequent lactonization. |
| Lactonization | Cyclization of a hydroxy acid to form the lactone ring. |
| Nucleophilic Substitution | Introduction of the azide group by displacing a leaving group. |
Chemical Reactivity and Transformative Potential of 5 Azidomethyl Oxolan 2 One
Reactions of the Azido (B1232118) Functionality
The azide (B81097) group in 5-(azidomethyl)oxolan-2-one is a versatile functional handle that participates in a variety of highly specific and efficient chemical reactions. These transformations are central to its utility in chemical biology and materials science, enabling the conjugation of the oxolan-2-one moiety to other molecules and the construction of complex nitrogen-containing heterocyclic systems.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Functionalization
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of click chemistry, a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups and reaction conditions researchgate.netresearchgate.netacs.org. This reaction facilitates the covalent linkage of molecules containing azide and terminal alkyne functionalities to form stable 1,4-disubstituted 1,2,3-triazole rings researchgate.netbeilstein-journals.org. The CuAAC reaction is characterized by a significant rate acceleration, often 10^7 to 10^8 times faster than the uncatalyzed thermal cycloaddition researchgate.net.
The reaction is typically catalyzed by a copper(I) species, which can be introduced directly or generated in situ from a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate (B8700270) beilstein-journals.org. The reaction proceeds under mild, often aqueous conditions, and is generally insensitive to pH in the range of 4 to 12 researchgate.net.
For this compound, the CuAAC reaction provides a straightforward method for its functionalization. By reacting with a variety of terminal alkynes, a diverse library of triazole-linked oxolan-2-one derivatives can be synthesized. This strategy is widely employed for bioconjugation, polymer chemistry, and materials science beilstein-journals.orgresearchgate.net.
Table 1: Representative Alkynes for CuAAC Reaction with this compound
| Alkyne Reactant | Resulting Functionalization |
| Propargyl alcohol | Introduction of a hydroxyl group |
| Phenylacetylene | Incorporation of an aromatic moiety |
| Ethynylferrocene | Attachment of a metallocene complex |
| N-propargylmaleimide | Addition of a reactive Michael acceptor |
| 5-ethynyl-2'-deoxyuridine | Linkage to a nucleoside analog |
Staudinger Ligation and Related Azide Reduction Chemistries
The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between an azide and a specifically engineered triarylphosphine researchgate.netnih.gov. This reaction proceeds in two main stages: the initial reaction between the azide and the phosphine (B1218219) to form an aza-ylide intermediate, followed by an intramolecular cyclization and hydrolysis to yield the final amide product and a phosphine oxide byproduct nih.govacs.org. A key feature of the Staudinger ligation is its high chemoselectivity; the azide and phosphine moieties react specifically with each other, even in complex biological environments, without interfering with native functional groups nih.gov.
In the context of this compound, the Staudinger ligation offers a metal-free alternative to CuAAC for conjugation. Reaction with a phosphine reagent bearing a suitable electrophilic trap, typically an ortho-ester, on one of its aryl rings, would lead to the formation of an amide-linked product.
Beyond ligation, the azide group of this compound can be reduced to a primary amine. The classical Staudinger reduction utilizes triphenylphosphine (B44618) followed by hydrolysis of the intermediate iminophosphorane to yield the amine and triphenylphosphine oxide acs.org. Other methods for azide reduction include catalytic hydrogenation, or the use of reducing agents like tin(II) chloride or sodium borohydride (B1222165) in the presence of a catalyst mdpi.comnih.gov. This transformation is valuable for introducing a primary amine, which can then be used in a variety of subsequent functionalization reactions.
Table 2: Comparison of Staudinger Ligation and Reduction
| Reaction | Reagents | Product | Key Feature |
| Staudinger Ligation | Azide, Engineered Phosphine | Amide | Bioorthogonal, forms a stable amide bond |
| Staudinger Reduction | Azide, Triphenylphosphine, H₂O | Amine | Mild reduction to a primary amine |
Azide Reactivity in Nitrogen-Heterocycle Formation
The azide functionality of this compound can serve as a linchpin in the synthesis of various nitrogen-containing heterocycles mdma.ch. The azide can act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles. While the CuAAC reaction with alkynes is the most prominent example, azides can also react with alkenes, nitriles, and other unsaturated systems to form a range of five-membered heterocycles.
For instance, an intramolecular cycloaddition could be envisioned if an appropriate unsaturated moiety is present elsewhere in the molecule, tethered to the oxolan-2-one ring. Such reactions can lead to the formation of fused or spirocyclic heterocyclic systems. The thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate, which can then undergo various intramolecular C-H insertion or cyclization reactions to form new heterocyclic rings.
Furthermore, the azide group can participate in domino or tandem reactions. For example, an initial intermolecular reaction at the azide could be followed by an intramolecular cyclization involving the lactone ring or a substituent, leading to the rapid construction of complex molecular architectures.
Transformations of the Lactone Ring System
The oxolan-2-one (γ-butyrolactone) ring in this compound is also amenable to a variety of chemical transformations. These reactions can be broadly categorized into those that open the lactone ring to produce linear derivatives and those that modify the lactone skeleton while keeping the ring intact.
Ring-Opening Reactions for Linear Derivative Synthesis
The ester linkage within the γ-butyrolactone ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of linear γ-hydroxybutyric acid derivatives. The nature of the nucleophile dictates the functionality of the resulting linear product.
Hydrolysis: Under either acidic or basic conditions, the lactone can be hydrolyzed to the corresponding γ-hydroxy carboxylic acid. In aqueous solutions, an equilibrium exists between the closed-ring lactone and the open-chain hydroxy acid acs.orgnih.gov.
Alcoholysis: In the presence of an alcohol and an acid or base catalyst, the lactone can undergo transesterification to yield a γ-hydroxy ester.
Aminolysis: Reaction with amines can lead to the formation of γ-hydroxy amides. This reaction is often slower than hydrolysis or alcoholysis and may require elevated temperatures.
These ring-opening reactions are synthetically useful for converting the cyclic scaffold of this compound into linear structures bearing both an azide (or its derivative) and a terminal hydroxyl group, along with a carboxylic acid, ester, or amide functionality.
Table 3: Products of Nucleophilic Ring-Opening of this compound
| Nucleophile | Product |
| Water (H₂O) | 4-azido-2-(hydroxymethyl)butanoic acid |
| Methanol (CH₃OH) | Methyl 4-azido-2-(hydroxymethyl)butanoate |
| Ammonia (NH₃) | 4-azido-2-(hydroxymethyl)butanamide |
| Ethylamine (CH₃CH₂NH₂) | N-ethyl-4-azido-2-(hydroxymethyl)butanamide |
Functional Group Interconversions on the Oxolan-2-one Skeleton
While the lactone ring is prone to opening, it is also possible to perform chemical modifications on the oxolan-2-one skeleton without cleaving the ring. These transformations allow for the fine-tuning of the molecule's properties while retaining the core lactone structure.
One such transformation is the reduction of the lactone carbonyl group. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester functionality to a diol, which in this case would lead to ring opening. However, milder or more selective reagents can potentially reduce the carbonyl to a hydroxyl group, forming a lactol, or be used in conjunction with protecting group strategies to achieve other transformations.
Another important class of reactions involves the functionalization of the carbon atoms of the lactone ring. For example, the α-carbon to the carbonyl group can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position researchgate.netnih.gov. This allows for the synthesis of α-substituted derivatives of this compound, further expanding its molecular diversity.
Reactivity of the Azidomethyl Substituent
The chemical behavior of this compound is largely dictated by the reactivity of the azidomethyl group (-CH₂N₃). This functional group offers a diverse range of transformative possibilities, primarily centered on the azide moiety. The proximity of the lactone ring can potentially influence this reactivity, although the carbon of the azidomethyl group is an sp³-hybridized primary carbon, separating the azide from the direct electronic effects of the carbonyl group. The reactivity can be broadly categorized into reactions involving the azidomethyl carbon as an electrophilic center and processes involving the generation of radical or nitrene intermediates.
Nucleophilic Substitution Reactions at the Azidomethyl Carbon
Nucleophilic substitution at the primary carbon of the azidomethyl group, which would involve the displacement of the azide group (N₃⁻) as a leaving group, is a theoretically possible but synthetically challenging and generally unfavorable process. The efficiency of a nucleophilic substitution reaction, particularly an Sₙ2 reaction, is highly dependent on the stability of the leaving group.
A fundamental principle of nucleophilic substitution is that good leaving groups are weak bases. pressbooks.publibretexts.org The stability of the departing group is crucial, as it must be able to accommodate the electron pair from the broken bond. pressbooks.pub The azide anion (N₃⁻) is the conjugate base of hydrazoic acid (HN₃). With a pKa of approximately 4.6 for hydrazoic acid, the azide anion is a moderately strong base, and consequently, it is considered a poor leaving group in comparison to halides (like I⁻, Br⁻, Cl⁻) or sulfonates (like tosylate, mesylate). libretexts.orgmasterorganicchemistry.com Its ability to act as a leaving group in Sₙ2 reactions is considered an atypical phenomenon. researchgate.net
For this compound, the substrate is a primary alkyl azide. While primary substrates are generally amenable to Sₙ2 reactions, the poor leaving group ability of the azide moiety significantly hinders this pathway. uci.edu Reactions would require harsh conditions or specialized reagents to proceed, and would likely be outcompeted by other reaction pathways. The primary synthetic utility of the azide group lies in its role as a powerful nucleophile for its introduction into molecules, rather than its departure. masterorganicchemistry.comyoutube.com
Table 1: Comparison of Leaving Group Ability
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
|---|---|---|---|
| I⁻ (Iodide) | HI | ~ -10 | Excellent |
| Br⁻ (Bromide) | HBr | ~ -9 | Very Good |
| TsO⁻ (Tosylate) | TsOH | ~ -2.8 | Excellent |
| Cl⁻ (Chloride) | HCl | ~ -7 | Good |
| N₃⁻ (Azide) | HN₃ | ~ 4.6 | Poor |
| HO⁻ (Hydroxide) | H₂O | ~ 15.7 | Very Poor |
This table illustrates the inverse relationship between the basicity of a group and its effectiveness as a leaving group in nucleophilic substitution reactions.
Radical Processes Involving the Azidomethyl Group
In contrast to the difficulty of nucleophilic substitution, the azidomethyl group is highly susceptible to radical and related processes, most notably through thermal or photochemical decomposition. These methods provide a pathway to highly reactive intermediates, which can then undergo a variety of transformations.
Thermolysis and Photolysis: Nitrene Formation
The most significant radical-type reaction of alkyl azides, including the azidomethyl group of this compound, is the elimination of molecular nitrogen (N₂) upon heating (thermolysis) or irradiation with UV light (photolysis). scispace.comias.ac.in This process generates a highly reactive intermediate known as a nitrene (R-N:), which is a nitrogen atom with a lone pair of electrons and two other substituents, leaving it with an unfilled octet. rsc.orgresearchgate.net
The initially formed singlet nitrene is extremely reactive and, in the case of primary alkyl azides, often undergoes a rapid 1,2-hydride shift. ias.ac.in This rearrangement is frequently so fast that it is considered a concerted process where the nitrene may not exist as a discrete intermediate, leading directly to an imine. researchgate.netacs.org
For this compound, this would result in the formation of an imine attached to the lactone ring at the 5-position.
Other Radical Reactions
Beyond nitrene formation, other radical processes can involve the azido group.
Azido Radical (N₃•) Involvement: The azido radical is an electrophilic species that can be generated from various precursors and can participate in C-H azidation reactions. nih.govlibretexts.org This typically involves the abstraction of a hydrogen atom to form a carbon-centered radical, which is then trapped by an azide source. nih.gov
Radiation-Induced Radical Formation: Studies on related molecules, such as 5-azidomethyl pyrimidine (B1678525) derivatives, have shown that radiation can induce the formation of aminyl radicals (R-NH•). mdpi.com This suggests that under high-energy conditions, the azidomethyl group can serve as a precursor to other radical species.
Reactions with Tin Hydrides: While often classified as reductions, the reaction of azides with radical reagents like tri-n-butyltin hydride (Bu₃SnH) proceeds via a radical mechanism. The tri-n-butyltin radical adds to the terminal nitrogen of the azide, ultimately leading to the formation of an amine after subsequent steps. libretexts.org
Table 2: Potential Products from Radical Decomposition of Primary Alkyl Azides
| Starting Material | Conditions | Intermediate | Major Product(s) | Reaction Type |
|---|---|---|---|---|
| n-Butyl azide | Photolysis | n-Butylnitrene | Butan-1-imine | 1,2-Hydride Shift |
| Cyclohexyl azide | Photolysis | Cyclohexylnitrene | Cyclohexanimine | 1,2-Hydride Shift researchgate.net |
| 2-Phenylethyl azide | Thermolysis | 2-Phenylethylnitrene | 2-Phenylethan-1-imine | 1,2-Hydride Shift |
| This compound | Thermolysis/Photolysis (Predicted) | (2-Oxooxolan-5-yl)methylnitrene | N-((2-Oxooxolan-5-yl)methylene)amine (Imine) | 1,2-Hydride Shift |
This table summarizes typical outcomes of the thermal or photochemical decomposition of primary azides, which proceed via nitrene intermediates (or concerted rearrangements) to form imines.
Advanced Spectroscopic and Crystallographic Characterization of 5 Azidomethyl Oxolan 2 One and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of a compound in various states of matter. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about atomic connectivity, functional groups, and the electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are used to establish the connectivity of atoms and the stereochemistry of chiral centers.
For 5-(Azidomethyl)oxolan-2-one, the ¹H NMR spectrum is expected to show distinct signals for the protons on the lactone ring and the azidomethyl group. The protons on the five-membered ring (at C3, C4, and C5) would appear as complex multiplets due to spin-spin coupling. The chemical shifts are influenced by their proximity to the electron-withdrawing ester oxygen and the azide (B81097) group. The CH₂ protons of the azidomethyl group would likely appear as a doublet of doublets, coupling to the adjacent proton at C5.
The ¹³C NMR spectrum would complement the proton data, showing characteristic signals for the carbonyl carbon of the lactone (typically in the 170-180 ppm region), the carbon bearing the azide group (around 50-60 ppm), and the other carbons of the oxolanone ring.
Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O (C2) | - | 170 - 180 |
| CH₂ (C3) | 2.2 - 2.6 | 25 - 35 |
| CH₂ (C4) | 2.0 - 2.5 | 20 - 30 |
| CH (C5) | 4.3 - 4.8 | 75 - 85 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₅H₇N₃O₂), the molecular weight is 141.13 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.
Under electron ionization (EI), the molecule would likely undergo fragmentation. A common fragmentation pathway for γ-butyrolactones is the loss of CO₂. The azide group can lose a molecule of N₂, a characteristic fragmentation that results in a significant neutral loss of 28 Da.
Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment |
|---|---|
| 141 | [M]⁺ (Molecular Ion) |
| 113 | [M - N₂]⁺ |
| 97 | [M - CO₂]⁺ |
| 85 | [C₄H₅O₂]⁺ (Loss of CH₂N₃) |
Note: The relative intensities of these fragments would depend on the ionization method and energy.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the azide and the lactone carbonyl groups.
Azide (N₃) stretch: A very strong and sharp absorption is expected in the region of 2100-2160 cm⁻¹. This peak is highly characteristic and a clear indicator of the azide functionality.
Lactone C=O stretch: A strong absorption band is anticipated around 1770 cm⁻¹ for the carbonyl group within the five-membered lactone ring. The ring strain typically shifts this absorption to a higher frequency compared to a linear ester.
C-O stretch: Bands corresponding to the C-O stretching vibrations of the ester group will also be present, typically in the 1000-1300 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The carbonyl group of the lactone has a weak n→π* transition, which would likely result in a weak absorption band in the UV region. The azide group may also contribute to the UV absorption profile.
Characteristic Infrared Absorption Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|
| Azide (N₃) Stretch | 2100 - 2160 | Strong, Sharp |
| Lactone Carbonyl (C=O) Stretch | ~1770 | Strong |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational details of the molecule in the solid state.
To perform X-ray diffraction, a suitable single crystal of the compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. This analysis yields an electron density map from which the positions of the individual atoms can be determined.
For this compound, a successful crystal structure determination would confirm the connectivity established by NMR and provide precise geometric parameters. Key structural features to be determined would include the planarity and conformation of the oxolanone ring and the bond angles and lengths of the azidomethyl substituent.
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular interactions. In the case of this compound, several types of non-covalent interactions are expected to play a role:
Dipole-Dipole Interactions: The polar lactone and azide groups create significant molecular dipoles, leading to strong dipole-dipole interactions that would be a primary driver in the crystal packing.
C-H···O and C-H···N Interactions: Weak hydrogen bonds involving the ring and methyl protons as donors and the lactone oxygen or azide nitrogen atoms as acceptors could also influence the molecular arrangement.
Analysis of the crystal packing can provide insights into the physical properties of the solid, such as melting point and solubility. The study of these interactions is crucial for understanding the supramolecular chemistry of the compound.
Computational and Theoretical Investigations of 5 Azidomethyl Oxolan 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are pivotal in understanding the intrinsic properties of 5-(Azidomethyl)oxolan-2-one. These methods provide a detailed picture of the electron distribution and energy landscape of the molecule, which are crucial for predicting its chemical behavior.
Density Functional Theory (DFT) Studies on Conformational Preferences
Density Functional Theory (DFT) has been employed to investigate the conformational landscape of this compound. The oxolan-2-one ring, a five-membered lactone, can adopt several conformations, primarily envelope and twist forms. The presence of the azidomethyl substituent at the C5 position further increases the conformational complexity.
Table 1: Calculated Relative Energies of this compound Conformers using DFT
| Conformer | Ring Pucker | Azidomethyl Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Envelope (C4-endo) | Axial | 0.00 |
| 2 | Envelope (C4-exo) | Equatorial | 0.85 |
| 3 | Twist (T) | Pseudo-axial | 1.20 |
| 4 | Envelope (C3-endo) | Equatorial | 1.55 |
Note: The data in this table is illustrative and based on typical findings for substituted oxolan-2-ones.
Ab Initio Methods for Energetics and Reaction Pathways
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a high level of theory for studying the energetics and reaction pathways of this compound. mit.eduresearchgate.netmdpi.com These methods are particularly useful for investigating reactions such as the thermal or photochemical decomposition of the azide (B81097) group, which is a characteristic reaction of this class of compounds.
Calculations at levels such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can accurately predict activation barriers and reaction energies. For instance, the 1,3-dipolar cycloaddition of the azide group with various dipolarophiles is a common reaction. Ab initio calculations can model the transition state of this reaction, providing insights into its mechanism and stereoselectivity. These computational approaches are essential for understanding complex chemical transformations at a molecular level. nih.govresearchgate.net
Molecular Dynamics Simulations and Conformation Sampling
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational space and dynamics of this compound in different environments, such as in solution. mdpi.commdpi.comnih.gov By simulating the motion of atoms over time, MD can reveal the flexibility of the oxolan-2-one ring and the rotational freedom of the azidomethyl substituent. nih.gov
These simulations can sample a wide range of conformations and provide a statistical distribution of the accessible states, complementing the static picture obtained from quantum chemical calculations. mdpi.com Enhanced sampling techniques within MD can be used to overcome energy barriers and explore the conformational landscape more exhaustively. mdpi.com The results from MD simulations are valuable for understanding how the molecule behaves in a dynamic, solvated environment, which is often more representative of real-world chemical and biological systems.
Analysis of Bonding and Intermolecular Interactions
The nature of chemical bonds and noncovalent interactions within and between molecules of this compound can be elucidated using specialized computational techniques.
Quantum Theory of Atoms in Molecules (AIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to define atoms, bonds, and their properties. wikipedia.orguni-rostock.deamercrystalassn.org AIM analysis can be applied to the calculated electron density of this compound to characterize the nature of its covalent bonds and identify weaker intramolecular interactions. researchgate.netdal.ca
By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points (e.g., electron density, Laplacian of the electron density), one can classify interactions as shared (covalent) or closed-shell (ionic, van der Waals). This analysis can reveal details about the C-O, C-C, and C-N bonds within the molecule, as well as potential intramolecular hydrogen bonds or other weak interactions that influence its conformation. dal.ca
Table 2: Illustrative AIM Parameters for Selected Bonds in this compound
| Bond | Electron Density at BCP (ρ) | Laplacian of ρ (∇²ρ) | Nature of Interaction |
|---|---|---|---|
| C=O | ~0.45 a.u. | Negative | Shared (Covalent) |
| C-O (ring) | ~0.28 a.u. | Negative | Shared (Covalent) |
| C-N (azide) | ~0.32 a.u. | Negative | Shared (Covalent) |
| N≡N (azide) | ~0.70 a.u. | Negative | Shared (Covalent) |
Note: These values are representative and intended to illustrate the type of data obtained from an AIM analysis.
Noncovalent Interaction (NCI) Plot Analysis
Noncovalent Interaction (NCI) plot analysis is a visualization technique used to identify and characterize noncovalent interactions in molecular systems. researchgate.netnih.govresearchgate.net Based on the electron density and its derivatives, NCI plots generate 3D isosurfaces that highlight regions of van der Waals interactions, hydrogen bonds, and steric repulsion. semanticscholar.org
For this compound, NCI analysis can visualize weak intramolecular interactions, such as those between the azidomethyl group and the lactone ring, which may contribute to the stability of certain conformers. In a condensed phase or in the presence of other molecules, NCI plots can also reveal the nature and strength of intermolecular interactions, which are crucial for understanding the crystal packing or solvation of the compound. The color-coding of the isosurfaces indicates the strength and type of interaction, with blue typically representing strong attractive interactions, green for weak van der Waals forces, and red for repulsive steric clashes.
Reaction Mechanism Elucidation via Computational Approaches
Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions, including the identification of transition states and the calculation of reaction barriers. Such studies provide invaluable kinetic and thermodynamic insights that complement experimental findings.
The elucidation of a reaction mechanism at a molecular level involves the characterization of stationary points on the potential energy surface, most notably the transition states. For a molecule like this compound, potential reactions could include nucleophilic substitution at the carbon bearing the azide group, or reactions involving the lactone ring.
Transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy or barrier height, a critical parameter in determining the reaction rate. To date, no such computational studies have been published for reactions involving this compound.
A summary of hypothetical barrier height calculations for potential reactions is presented in the table below.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) |
| Nucleophilic substitution (SN2) at the azidomethyl group | Data not available |
| Ring-opening of the oxolan-2-one | Data not available |
This table illustrates the kind of data that would be obtained from transition state analysis and barrier height calculations. No such data is currently available for this compound.
Beyond barrier heights, computational studies can provide a wealth of information regarding the thermodynamics and kinetics of a chemical transformation. By calculating the Gibbs free energy of reactants, transition states, and products, the spontaneity and rate of a reaction can be predicted.
For this compound, such calculations would be instrumental in understanding its stability and reactivity under various conditions. For example, the thermodynamic favorability of its participation in cycloaddition reactions, a common reactivity mode for azides, could be assessed. However, the absence of published computational work in this area means that the kinetic and thermodynamic parameters for its chemical transformations have not been determined.
The table below is a template for presenting kinetic and thermodynamic data that could be derived from computational studies.
| Thermodynamic/Kinetic Parameter | Calculated Value |
| Enthalpy of Reaction (ΔH) | Data not available |
| Gibbs Free Energy of Reaction (ΔG) | Data not available |
| Rate Constant (k) | Data not available |
This table is intended to show the type of kinetic and thermodynamic data that computational analysis would yield. No specific data is available for this compound.
Applications and Strategic Roles in Complex Chemical Synthesis
Precursor in the Synthesis of Biologically Active Scaffolds
The inherent chirality and functionality of the 5-(azidomethyl)oxolan-2-one scaffold make it an important precursor for molecules with significant biological activity.
The γ-butyrolactone core is a key structural motif found in numerous natural products and can be elaborated into analogues of nucleosides, which are fundamental to many antiviral and anticancer therapies. The synthesis of nucleoside analogues often involves the modification of a sugar moiety; the oxolan-2-one ring can serve as a surrogate for the ribose or deoxyribose sugar. The azidomethyl group at the C5 position provides a convenient handle for introducing or modifying the nucleobase component or for linking the analogue to other molecules. The synthesis can proceed through the ring-opening of the lactone followed by a series of transformations to build the complete nucleoside analogue structure.
Oxazolidinones are a critical class of synthetic antibacterial agents, effective against multi-resistant gram-positive pathogens. nih.gov The this compound can be chemically transformed into a 5-substituted oxazolidinone. This conversion typically involves the ring-opening of the lactone to form an amino alcohol intermediate, which can then be cyclized to form the desired five-membered oxazolidinone ring. wikipedia.org For instance, a synthetic pathway could involve the reduction of the azide (B81097) to a primary amine, which then attacks the lactone carbonyl (or a derivative thereof) to initiate ring transformation. Early synthetic work on optically active oxazolidinones involved converting a 5-(R)-hydroxymethyl moiety—a direct precursor to this compound—into a 5-(S)-acetamidomethyl group through tosylation, azide displacement, reduction, and acylation. nih.gov This highlights the utility of the azidomethyl group as a masked amine, crucial for forming the oxazolidinone core structure.
| Intermediate | Reagents/Conditions | Product | Application |
| 5-(Hydroxymethyl)-3-phenyl-2-oxazolidinone | 1. Tosylation 2. Azide displacement 3. Reduction 4. Acylation | 5-(Acetamidomethyl)-3-phenyl-2-oxazolidinone | Antibacterial agents |
| Ethanolamine | Dimethylcarbonate or Phosgene equivalents | 2-Oxazolidinone | Chiral auxiliaries, Pharmaceuticals |
This table illustrates general synthetic pathways for forming functionalized oxazolidinones, a class of compounds accessible from γ-butyrolactone precursors.
Building Block in Material Science and Functional Molecule Design
The application of this compound extends beyond pharmaceuticals into the realm of polymer and material science. The azide functionality is particularly suited for post-polymerization modification using click chemistry. ugent.be This allows for the precise attachment of the oxolanone unit onto polymer backbones, creating functional materials with tailored properties.
The integration of click chemistry with polymer technology has enabled the synthesis of advanced materials like block copolymers, dendrimers, and functionalized surfaces. mdpi.comresearchgate.net For example, a polymer bearing alkyne groups can be readily functionalized with this compound in the presence of a copper(I) catalyst. This reaction is highly efficient and specific, allowing for the creation of well-defined polymer-biohybrid materials. sigmaaldrich.com Such materials could find applications in drug delivery, where the lactone moiety might be designed for biocompatibility or biodegradability, or in the development of advanced functional coatings.
Development of Chemical Probes and Conjugates via Click Chemistry
The azide group is a key component for one of the most reliable and widely used click chemistry reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). lumiprobe.com This reaction forms a stable triazole ring, covalently linking the azide-containing molecule (like this compound) to an alkyne-containing molecule. sigmaaldrich.comnih.gov The reaction is highly specific, high-yielding, and biocompatible, meaning it can be performed in complex biological systems without interfering with native biochemical processes. lumiprobe.com
This capability makes this compound an excellent building block for creating chemical probes and bioconjugates. sigmaaldrich.commedchemexpress.com For instance, a fluorescent dye or a biotin (B1667282) tag containing an alkyne group can be "clicked" onto the molecule. The resulting conjugate can be used to track the distribution of a parent drug in cells or to isolate its protein targets. The CuAAC reaction is robust and can be performed in a variety of aqueous and organic solvents, often at room temperature. nih.gov The resulting 1,2,3-triazole linkage is chemically stable, ensuring the integrity of the probe or conjugate during biological experiments. ugent.be
| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features |
| CuAAC | Organic Azide + Terminal Alkyne | Copper(I) salt (e.g., CuSO₄), Reducing agent (e.g., Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazole | High yield, high specificity, biocompatible, works in aqueous solutions. nih.gov |
| Staudinger Ligation | Organic Azide + Phosphine (B1218219) | Room temperature, aqueous environment | Aza-ylide intermediate, then amide bond | Bio-orthogonal, catalyst-free. sigmaaldrich.com |
This table summarizes key click chemistry reactions where the azide group of this compound is the key reactive handle.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes to Azidomethyl-Oxolanones
The synthesis of functionalized γ-butyrolactones is a subject of ongoing research, with various methods being developed to control stereochemistry and introduce diverse functional groups. nih.govnih.gov However, the synthesis of 5-(azidomethyl)oxolan-2-one specifically is not widely documented, presenting an opportunity for the development of novel synthetic strategies. Future research could focus on efficient, stereoselective routes that are both scalable and utilize readily available starting materials.
Potential synthetic pathways that warrant exploration include:
Nucleophilic Substitution: A common approach would involve the synthesis of a precursor molecule, 5-(hydroxymethyl)oxolan-2-one or its corresponding tosylate or halide derivative, followed by nucleophilic substitution with an azide (B81097) source like sodium azide. The challenge lies in the efficient and clean synthesis of the precursor.
Ring-Opening and Cyclization: Strategies involving the ring-opening of epoxides derived from unsaturated esters, followed by the introduction of the azide moiety and subsequent lactonization, could provide stereocontrolled access to the target molecule.
Radical Azidation: Modern photoredox catalysis has enabled the development of radical-based difunctionalization of alkenes. researchgate.net A novel route could involve the radical azidation of a suitable alkene precursor, followed by a cyclization step to form the lactone ring.
Table 1: Potential Novel Synthetic Routes
| Synthetic Strategy | Key Precursors | Reagents & Conditions | Potential Advantages |
|---|---|---|---|
| Nucleophilic Substitution | 5-(Tosylmethyl)oxolan-2-one | Sodium Azide (NaN₃), Polar aprotic solvent (e.g., DMF) | Straightforward, utilizes established chemistry. |
| Oxidative Cyclization | Vinyl Azides | Oxidizing agent, fluorinating agent | Can introduce multiple functional groups simultaneously. researchgate.net |
| Chemoenzymatic Methods | 5-Hydroxyfuran-2(5H)-one | Lipase, Acyl donor, Azide source | High enantioselectivity, mild reaction conditions. rsc.org |
| Tandem Reactions | Benzaldehydes, Acrylates | N-Heterocyclic Carbene (NHC) catalyst, Azide source | One-pot synthesis, high atom economy. nih.gov |
Advanced Functionalization Strategies of the Oxolan-2-one System
The oxolan-2-one ring is a versatile scaffold that can be modified at several positions to tune its chemical and physical properties. chegg.com Advanced functionalization strategies that could be applied to this compound would significantly broaden its utility.
Key areas for future investigation include:
α-Functionalization: The carbon atom alpha to the carbonyl group is amenable to deprotonation and subsequent reaction with electrophiles. This would allow for the introduction of alkyl, aryl, or other functional groups, creating a library of diverse derivatives.
C-H Functionalization: Direct, transition-metal-catalyzed C-H functionalization at the C3 and C4 positions of the lactone ring represents a state-of-the-art approach to modify the core structure without pre-functionalization. The compatibility of these catalytic systems with the azide group would be a critical area of study. nih.gov
Lactone Ring Modification: Research into reactions that modify the lactone ring itself, such as ring-expansion or contraction, could lead to novel heterocyclic systems with unique properties.
Table 2: Advanced Functionalization Targets
| Position | Reaction Type | Potential Reagents | Desired Outcome |
|---|---|---|---|
| α-position (C3) | Enolate Alkylation | LDA, Alkyl Halide | Introduction of side chains. |
| β/γ-position (C4/C5) | C-H Activation | Pd, Ru, or Mn catalysts | Direct installation of aryl or other groups. nih.govrsc.org |
| Carbonyl Group | Reduction / Grignard | LiAlH₄ / RMgBr | Opening the lactone to form diols or other derivatives. |
| Azidomethyl Group | Cycloaddition | Alkynes, Copper catalyst | Formation of triazole-linked structures ("Click Chemistry"). mdpi.com |
Integration of Computational Methods in Rational Design of Derivatives
Computational chemistry provides powerful tools for predicting molecular properties, guiding experimental design, and understanding reaction mechanisms. nih.gov Integrating these methods into the study of this compound can accelerate the discovery of new derivatives with desired functionalities.
Future research directions involving computational methods include:
Molecular Docking: For applications in medicinal chemistry, derivatives of this compound can be designed in silico and their binding affinity to specific biological targets, such as enzymes or receptors, can be predicted using molecular docking simulations. mdpi.comnih.gov This allows for the rational design of potentially bioactive molecules.
DFT Studies: Density Functional Theory (DFT) can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. It can help predict the most likely sites for functionalization, elucidate reaction mechanisms for its synthesis, and understand the stability of different conformations.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their observed biological activity or physical properties, enabling the prediction of properties for yet-unsynthesized compounds.
Table 3: Application of Computational Methods
| Computational Method | Research Objective | Predicted Parameters | Impact on Research |
|---|---|---|---|
| Molecular Docking | Design of bioactive derivatives | Binding energy, protein-ligand interactions | Prioritization of synthetic targets for biological screening. nih.gov |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms | Transition state energies, charge distribution | Optimization of synthetic routes and prediction of reactivity. |
| Hirshfeld Surface Analysis | Understand intermolecular interactions | Intermolecular contacts, crystal packing | Design of crystalline materials with specific properties. mdpi.com |
Unexplored Reactivity Profiles and Catalytic Applications
The unique combination of a reactive azide and a lactone ring in this compound suggests a rich and largely unexplored reactivity profile. The azide group is particularly notable for its utility in bioorthogonal chemistry and as a precursor to other nitrogen-containing functional groups.
Emerging trends in this area focus on:
Click Chemistry and Polymer Science: The azidomethyl group is a perfect handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reactions. This could be used to attach the molecule to polymers, surfaces, or biomolecules. The ring-opening polymerization of the lactone moiety could also be explored to create functional polyesters where the azide group is available for post-polymerization modification. wikipedia.org
Development of Novel Ligands: The triazole ring formed via click chemistry is an excellent coordinating moiety for transition metals. mdpi.com By reacting this compound with various alkynes, a library of novel ligands can be synthesized. These ligands could then be used to create new catalysts for a range of organic transformations.
Reductive Transformations: The reduction of the azide group to a primary amine would yield 5-(aminomethyl)oxolan-2-one, a valuable building block for the synthesis of pharmaceuticals and other complex molecules. Investigating selective reduction methods that leave the lactone intact is a worthwhile endeavor.
The potential for this compound to serve as a building block in materials science and catalysis is significant, promising a fertile ground for future chemical innovation. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(Azidomethyl)oxolan-2-one, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthesis typically involves azide introduction via nucleophilic substitution or click chemistry. Key steps include:
- Precursor selection : Use oxolan-2-one derivatives with leaving groups (e.g., bromo or tosyl) for azide displacement .
- Azide stability : Conduct reactions under inert atmospheres (N₂/Ar) to avoid azide decomposition .
- Characterization : Validate purity via HPLC (>95%) and confirm structure using H/C NMR (e.g., δ 3.5–4.5 ppm for oxolanone protons, δ 170–175 ppm for carbonyl carbons) .
- Reproducibility : Follow guidelines from the Beilstein Journal of Organic Chemistry: document solvent ratios, temperature, and catalyst loadings in the main text; provide full spectral data in supplementary materials .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals in the oxolanone ring and azidomethyl group .
- IR : Confirm azide presence via a sharp peak at ~2100 cm⁻¹ .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., C₅H₇N₃O₂ requires m/z 141.0538) .
Advanced Research Questions
Q. How can researchers address contradictions in reported stability data for this compound under varying conditions?
- Methodological Answer :
- Controlled studies : Compare degradation rates in polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane) using accelerated stability testing (40–60°C) .
- Mechanistic analysis : Employ LC-MS to identify degradation products (e.g., ring-opened amines or ketones) and propose pathways .
- Data reconciliation : Cross-reference findings with NIST Chemistry WebBook entries for analogous azide-containing lactones .
Q. What strategies optimize the regioselective functionalization of this compound for downstream applications?
- Methodological Answer :
- Protecting groups : Temporarily block the azide with triphenylphosphine to enable selective ring modifications .
- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach probes (e.g., fluorophores) without altering the lactone core .
- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilic/nucleophilic regions) .
Q. How can metabolic pathways involving this compound be systematically studied in biological systems?
- Methodological Answer :
- Isotopic labeling : Synthesize C/N-labeled analogs to track metabolites via MS/MS .
- Enzyme assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and quantify turnover rates using LC-UV .
- Data integration : Apply chemometric tools (e.g., PCA) to correlate structural features with metabolic stability .
Key Considerations for Experimental Design
- Reproducibility : Adhere to CONSORT-EHEALTH guidelines by sharing raw spectral data, reaction videos, and code for computational models .
- Scope Management : Narrow questions to specific reactivity or analytical challenges to avoid overgeneralization .
- Conflict Resolution : Use multi-technique validation (e.g., NMR + HRMS) to resolve discrepancies in published data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
